molecular formula C23H23NO2 B096349 N-(Triphenylmethyl)glycine ethyl ester CAS No. 18514-46-0

N-(Triphenylmethyl)glycine ethyl ester

Cat. No.: B096349
CAS No.: 18514-46-0
M. Wt: 345.4 g/mol
InChI Key: CAFYNMFIEFNYRA-UHFFFAOYSA-N
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Description

N-(Triphenylmethyl)glycine ethyl ester is a useful research compound. Its molecular formula is C23H23NO2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96714. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(Triphenylmethyl)glycine ethyl ester is the amino acids’ functional group in the production of peptides . The triphenylmethyl (trityl) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group .

Mode of Action

This compound interacts with its targets through the trityl cations . These cations are broadly identified organic compounds, because of their several uses, such as a protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions . Trityl cations have also been applied as neutral Lewis acids in different chemical reactions .

Biochemical Pathways

The affected pathways involve the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .

Pharmacokinetics

It’s known that the compound is used in the form of a powder , which suggests that it may be administered orally or intravenously

Result of Action

The result of the compound’s action is the formation of trityl peptides . Velluz et al. has successfully applied and studied the trityl moiety in reaction with the carbodiimide process for the preparation of oxytocin .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the deprotection of the trityl group has been carried out under various conditions, having reductive cleavage with Li/naphthalene in tetrahydrofuran (THF) . Also, an alcohol protecting group can be detected because it is easily removed when trifluoroacetic acid exists in dichloromethane to reproduce the alcohol .

Properties

IUPAC Name

ethyl 2-(tritylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-2-26-22(25)18-24-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,24H,2,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFYNMFIEFNYRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294454
Record name ethyl n-tritylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18514-46-0
Record name 18514-46-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl n-tritylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRITYLGLYCINE ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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